molecular formula C26H26N2O4 B5140298 3-(3,4-Dimethoxybenzyl)-5-(4'-propoxybiphenyl-4-yl)-1,2,4-oxadiazole

3-(3,4-Dimethoxybenzyl)-5-(4'-propoxybiphenyl-4-yl)-1,2,4-oxadiazole

Cat. No.: B5140298
M. Wt: 430.5 g/mol
InChI Key: HJDHGSSQSVMFKP-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxybenzyl)-5-(4’-propoxybiphenyl-4-yl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxybenzyl)-5-(4’-propoxybiphenyl-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a hydrazide with an acyl chloride or ester in the presence of a base, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxybenzyl)-5-(4’-propoxybiphenyl-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxybenzyl)-5-(4’-propoxybiphenyl-4-yl)-1,2,4-oxadiazole involves its interaction with molecular targets and pathways. This could include binding to specific enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxybenzyl)-5-phenyl-1,2,4-oxadiazole
  • 3-(3,4-Dimethoxybenzyl)-5-(4’-methoxybiphenyl-4-yl)-1,2,4-oxadiazole

Uniqueness

3-(3,4-Dimethoxybenzyl)-5-(4’-propoxybiphenyl-4-yl)-1,2,4-oxadiazole is unique due to its specific substituents, which may impart distinct chemical and biological properties compared to other oxadiazoles

Properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-5-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4/c1-4-15-31-22-12-10-20(11-13-22)19-6-8-21(9-7-19)26-27-25(28-32-26)17-18-5-14-23(29-2)24(16-18)30-3/h5-14,16H,4,15,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDHGSSQSVMFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NO3)CC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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